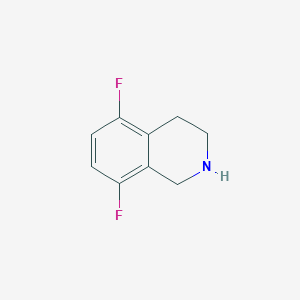![molecular formula C18H27N3O2 B1451543 1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone CAS No. 946758-35-6](/img/structure/B1451543.png)
1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone
Descripción general
Descripción
“1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone” is a chemical compound with the molecular formula C18H27N3O2 and a molecular weight of 317.43 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 317.43 .Aplicaciones Científicas De Investigación
Piperazine Derivatives in Drug Development
Piperazine, a six-membered nitrogen-containing heterocycle, is a crucial motif in medicinal chemistry. It is found in a wide range of drugs with various therapeutic uses, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Piperazine derivatives, including those related to the compound , play a significant role in the rational design of drugs. Modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. Research in this area has led to the discovery of molecules with a broad spectrum of pharmacological activities, demonstrating the versatility and importance of piperazine as a pharmacophore in drug discovery (Rathi et al., 2016).
Antineoplastic Agents
A review highlighted the discovery and development of a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential antineoplastic drug candidates. These compounds have shown excellent cytotoxic properties and are often more potent than contemporary anticancer drugs. Their modes of action include apoptosis induction, generation of reactive oxygen species, and activation of certain caspases, showcasing the potential of piperazine derivatives in cancer therapy (Hossain et al., 2020).
Antimicrobial and Antitubercular Activity
Piperazine and its analogues have been investigated for their anti-mycobacterial properties against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review focused on piperazine-based anti-TB molecules, highlighting the design, rationale, and structure-activity relationship (SAR) of these compounds. Such research emphasizes the potential of piperazine derivatives in developing safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).
Drug Delivery and Pharmacokinetic Studies
The research into piperazine derivatives also includes studies on drug delivery systems, pharmacokinetic profiles, and metabolic stability, indicating the comprehensive approach taken in understanding and improving the efficacy and safety of these compounds as drug candidates. Such studies are essential in advancing piperazine derivatives through clinical development and towards regulatory approval (Mohammed Hossain et al., 2020).
Propiedades
IUPAC Name |
1-[4-[4-(piperidin-3-ylmethoxy)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15(22)20-9-11-21(12-10-20)17-4-6-18(7-5-17)23-14-16-3-2-8-19-13-16/h4-7,16,19H,2-3,8-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOTWUNJJOCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



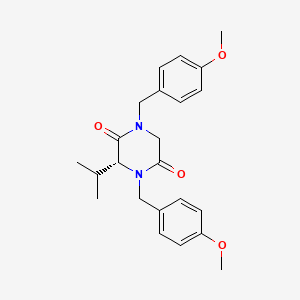
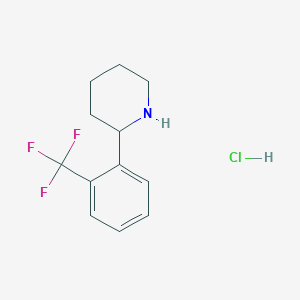
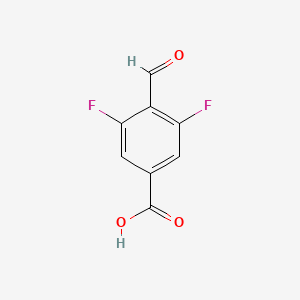
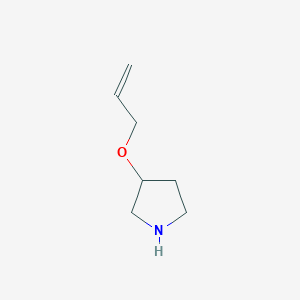
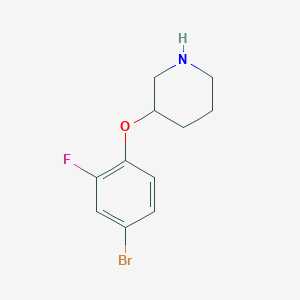
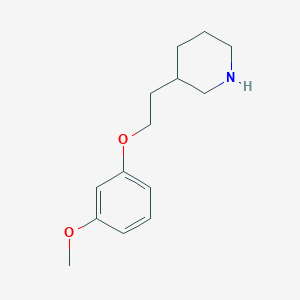
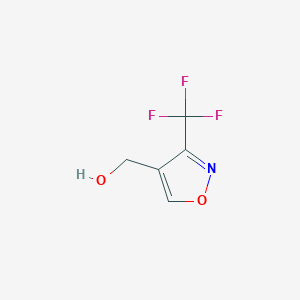
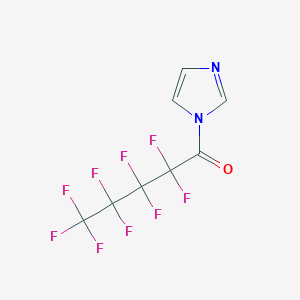

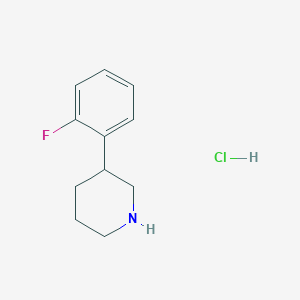
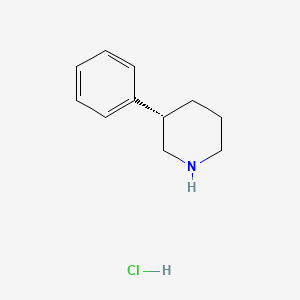
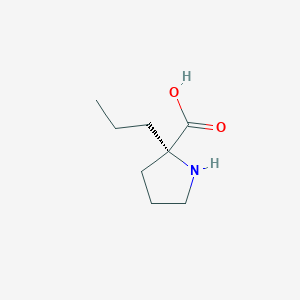
![Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1451481.png)
